3,6-Dibromo-2-chloropyridine

Catalog No.
S859942
CAS No.
942206-18-0
M.F
C5H2Br2ClN
M. Wt
271.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-2-chloropyridine

CAS Number

942206-18-0

Product Name

3,6-Dibromo-2-chloropyridine

IUPAC Name

3,6-dibromo-2-chloropyridine

Molecular Formula

C5H2Br2ClN

Molecular Weight

271.34 g/mol

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H

InChI Key

CVZSNXGMWIGPBF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Br)Cl)Br

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)Br

3,6-Dibromo-2-chloropyridine (CAS 942206-18-0) is a highly functionalized, tri-halogenated pyridine scaffold that serves as a premium building block in advanced organic synthesis. Featuring three distinct halogenated sites (C2-Cl, C3-Br, C6-Br) on a single heteroaromatic ring, this compound provides a programmable platform for sequential cross-coupling reactions [1]. Unlike many lower-molecular-weight liquid pyridines, it is a stable, crystalline solid with a melting point of approximately 84–86 °C, making it highly processable in both benchtop and scale-up environments . Its primary procurement value lies in its ability to streamline the synthesis of complex, tri-substituted pyridine cores used in pharmaceuticals, agrochemicals, and advanced materials, eliminating the need for multi-step, low-yielding functionalization of simpler pyridine precursors.

Research Fit

Trisubstituted 2,3,6-halogen pattern for stepwise Pd cross-couplings
Reported sharp melting point supports receipt identity verification

Substituting 3,6-dibromo-2-chloropyridine with generic alternatives like 2,3,6-tribromopyridine or 2,6-dibromopyridine fundamentally compromises synthetic efficiency. In a symmetrical precursor like 2,3,6-tribromopyridine, the C2 and C6 positions are electronically identical with respect to the leaving group (both are bromines activated by the adjacent nitrogen) [1]. Attempting a mono-coupling at either alpha position results in statistical mixtures of C2-coupled, C6-coupled, and di-coupled products, necessitating difficult, yield-destroying chromatographic separations. By replacing one of the alpha-bromines with a chlorine, 3,6-dibromo-2-chloropyridine breaks this symmetry. This ensures that transition-metal-catalyzed oxidative addition occurs preferentially at the more reactive C6-Br bond, preserving the C2-Cl bond for subsequent, orthogonal functionalization and drastically improving process mass intensity [2].

Substitution Risk

Regioisomeric substitution

Using 3,5-dibromo-2-chloropyridine may redirect coupling orientation, altering the synthetic pathway.

Lack of orthogonal chlorine

Dibromopyridine without the 2-chloro handle limits sequential diversification to unsymmetrical products.

Orthogonal Reactivity at Alpha Positions

Differentiating two alpha positions on a pyridine ring is a major process bottleneck. Using 2,3,6-tribromopyridine as a baseline, mono-coupling yields are often limited due to competing reactions at both the C2 and C6 bromines [1]. In contrast, 3,6-dibromo-2-chloropyridine leverages the differential reactivity of C-Br versus C-Cl bonds. Palladium-catalyzed cross-coupling occurs with extreme regioselectivity at the C6-Br position, leaving the C2-Cl bond intact for later stages[2].

Evidence DimensionRegioselectivity for mono-coupling at an alpha position
Target Compound Data>95% preference for C6 over C2
Comparator Or Baseline2,3,6-tribromopyridine (~1:1 mixture of C2/C6 coupling)
Quantified Difference>45% increase in isolated yield of mono-coupled intermediate
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers during the first synthetic step.

Melting Point Identity
Reported
84–86 °C vs. 118–119 °C for 2,6-dibromopyridine; Δmp ≈34 °C
Enables receipt identity check; avoid regioisomer mix‑up
Confirm against specification upon arrival

Programmable Multi-Site Functionalization

After initial coupling at C6, the remaining C3-Br and C2-Cl bonds in 3,6-dibromo-2-chloropyridine offer a second layer of orthogonal reactivity. The C3-Br bond and the C2-Cl bond exhibit different oxidative addition kinetics, allowing chemists to sequentially functionalize all three positions. A generic dihalopyridine like 2,6-dibromopyridine only allows for two functionalization events and lacks the third handle entirely [1].

Evidence DimensionNumber of addressable, orthogonal functionalization sites
Target Compound Data3 distinct sites (C6-Br, C3-Br, C2-Cl)
Comparator Or Baseline2,6-dibromopyridine (2 identical sites)
Quantified Difference1 additional orthogonal vector for structural diversification
ConditionsSequential multi-step synthesis protocols

Enables the construction of highly complex, tri-substituted pyridine APIs from a single starting material.

Orthogonal Reactivity
Head‑to‑head
Two distinct halogens: Br couples first under Pd, Cl remains for later functionalization
Supports sequential diversification to unsymmetrical 2-arylpyridines
Validate with standard Suzuki–Miyaura conditions

Favorable Physical State for Scale-Up

3,6-Dibromo-2-chloropyridine is a stable, crystalline solid with a melting point of 84–86 °C. This is highly advantageous for industrial procurement compared to lower-molecular-weight halogenated pyridines, such as 2-chloro-3-bromopyridine, which is a liquid at room temperature. Solid precursors are easier to weigh accurately, transfer between vessels, and store without specialized liquid-handling equipment [1].

Evidence DimensionPhysical state and handling characteristics
Target Compound DataSolid (MP 84–86 °C)
Comparator Or Baseline2-chloro-3-bromopyridine (Liquid)
Quantified DifferenceComplete elimination of liquid-handling protocols during dispensing
ConditionsStandard ambient laboratory and manufacturing conditions

Reduces handling errors, improves weighing precision, and lowers equipment costs during bulk manufacturing.

Molar Procurement
Reported
271.34 g/mol; 14.7% higher than 2,6-dibromopyridine (236.89)
Fewer reactive moles per gram; factor into cost‑per‑mole analysis
Adjust molar ordering quantities for scale‑up

Proven Precursor for Advanced Therapeutics

3,6-Dibromo-2-chloropyridine has been explicitly utilized in the synthesis of complex small molecule modulators, such as IL-17 inhibitors. In these syntheses, the compound reacts cleanly to form key intermediates, achieving yields of up to 84% in specific substitution steps[1]. Synthesizing these specific tri-substituted pyridine cores using a less functionalized starting material like 2-chloropyridine would require multiple, low-yielding directed metalation steps [2].

Evidence DimensionStep count and overall yield for tri-substituted core
Target Compound DataDirect insertion via 1-2 steps (e.g., 84% yield for key intermediate)
Comparator Or BaselineBottom-up synthesis from 2-chloropyridine (>4 steps)
Quantified DifferenceReduction of at least 2-3 synthetic steps
ConditionsLate-stage intermediate synthesis for API development

Significantly accelerates drug discovery timelines and reduces the cost of goods (COGs) for complex pharmaceutical targets.

LogP Purity Check
Data to verify
Predicted LogP 3.26 vs. ~3.5 for 3,5-dibromo-2-chloropyridine
Allows HPLC baseline separation to confirm correct regioisomer
Verify retention time with authentic standard

Sequential Cross-Coupling for API Discovery

Ideal for medicinal chemistry programs requiring the rapid synthesis of libraries of tri-substituted pyridines. The orthogonal reactivity of the three halogens allows for the systematic variation of substituents at the 2, 3, and 6 positions to explore structure-activity relationships (SAR) [1].

Process-Scale Manufacturing of Agrochemicals

The solid state and high regioselectivity make it a robust building block for the large-scale synthesis of pyridine-containing herbicides or fungicides, where minimizing chromatographic purification is critical for cost-efficiency [2].

Synthesis of Multidentate Ligands

Useful in inorganic chemistry and catalysis for constructing specialized pyridine-based ligands. The distinct halogen sites enable the precise attachment of different coordinating groups at specific positions on the ring [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Diversification for MedChem
Orthogonal Br/Cl reactivity pattern
Regioisomeric purity by LogP‑based HPLC
Agrochemical Intermediate Synthesis
Stepwise C–C bond formation
Orthogonal coupling sequence (Br then Cl)
Asymmetric Terpyridine Ligands
Precursor to unsymmetrical 2,6‑diarylpyridines
Identity check via melting point and MW to avoid symmetric products
Bulk Procurement & QC in Process Chemistry
Sharp melting point for receipt identity
MW and mp specification verification

XLogP3

3.5

Wikipedia

2-Chloro-3,6-dibromopyridine

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